7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Overview
Description
“7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . Pyrrolopyridines are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrrolopyridine core with bromo, iodo, and methyl substituents at the 7, 3, and 4 positions, respectively . The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. Properties such as melting point, boiling point, and solubility would depend on the specific arrangement of atoms and the presence of the halogen and methyl groups .Scientific Research Applications
Functionalization and Synthesis
7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine serves as a valuable precursor in synthesizing various compounds. Functionalization of related compounds like 1H-pyrrolo[2,3-b]pyridine has been explored for producing agrochemicals and functional materials. For instance, amino groups have been introduced onto these compounds to form multidentate agents and podant-type compounds (Minakata et al., 1992). Additionally, Pd-catalyzed synthesis using sequential arylation of related compounds has enabled the production of sterically encumbered compounds with potential applications in OLEDs, sensors, and bio-imaging tools (Cardoza et al., 2019).
Chemical Transformations and Syntheses
Further studies include the transformation of compounds in the thienopyridine and cinnoline series, which are structurally related to this compound. These transformations have led to the creation of new ring systems and derivatives (Klemm & Louris, 1984) (Ames & Bull, 1982). The efficient synthesis of N6-substituted analogues of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines showcases the adaptability of these chemical frameworks in synthesizing diverse compounds (Nechayev et al., 2013).
Antimicrobial and Antimycobacterial Applications
Some derivatives of pyrrolo[3,2-c]pyridine have been synthesized and evaluated for their antimicrobial and antimycobacterial properties. These studies have revealed significant activities against various bacterial and fungal strains, including Mycobacterium tuberculosis (Jose et al., 2017).
Mechanism of Action
Future Directions
The future research directions for “7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine” would likely depend on its potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses. Alternatively, if it has interesting chemical reactivity, it could be explored in the context of synthetic chemistry .
Properties
IUPAC Name |
7-bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-4-7-6(10)3-12-8(7)5(9)2-11-4/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPUCEAPPQDZRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1C(=CN2)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501222884 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-3-iodo-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501222884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1621963-71-0 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-3-iodo-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1621963-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-3-iodo-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501222884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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